2-Formyl-6-(4-methoxy-3-methylphenyl)phenol
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Overview
Description
2-Formyl-6-(4-methoxy-3-methylphenyl)phenol is an organic compound with a complex structure that includes both aldehyde and phenol functional groups
Preparation Methods
The synthesis of 2-Formyl-6-(4-methoxy-3-methylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a boronic acid derivative with an aryl halide to form the desired product.
Chemical Reactions Analysis
2-Formyl-6-(4-methoxy-3-methylphenyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can lead to the formation of a carboxylic acid, while reduction can yield an alcohol.
Scientific Research Applications
2-Formyl-6-(4-methoxy-3-methylphenyl)phenol has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it can be used in studies related to enzyme inhibition and protein interactions. In medicine, this compound has potential applications in drug development due to its ability to interact with various biological targets. Additionally, it has industrial applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-6-(4-methoxy-3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2-Formyl-6-(4-methoxy-3-methylphenyl)phenol can be compared with other similar compounds such as 3-formylphenylboronic acid and 4-formylphenylboronic acid . These compounds share similar structural features but differ in the position of the formyl group and the presence of additional substituents. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
2-hydroxy-3-(4-methoxy-3-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-8-11(6-7-14(10)18-2)13-5-3-4-12(9-16)15(13)17/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDCJLAAFPWNRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685163 |
Source
|
Record name | 2-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-50-4 |
Source
|
Record name | 2-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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